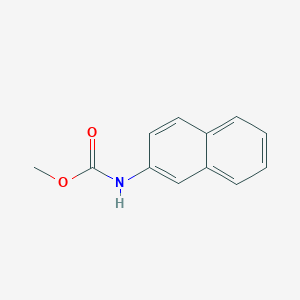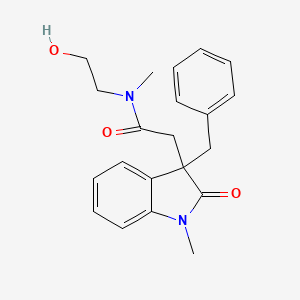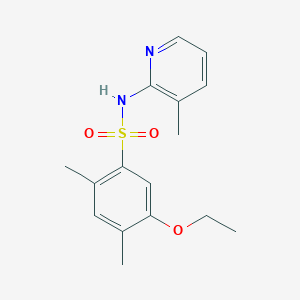
4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one is a diazepine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an important target for anxiolytic and antidepressant drugs. This compound has been found to enhance GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its anxiolytic and antidepressant effects, 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one has been found to exhibit other interesting biochemical and physiological effects. For example, it has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. It has also been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one in lab experiments is its relatively simple synthesis method. This makes it a readily available compound for researchers to use. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in humans. Another area of interest is its potential as a treatment for epilepsy and neurodegenerative diseases. Future studies could investigate its anticonvulsant and neuroprotective properties. Finally, this compound could also be studied for its potential use in other areas, such as pain management and addiction treatment.
Méthodes De Synthèse
The synthesis of 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one has been reported in the literature. The method involves the reaction of 2-methyl-4-(2-nitrovinyl)pyrimidine with cyclopropylmethylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reacted with isopropylmagnesium bromide to yield the final product.
Applications De Recherche Scientifique
4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-1-(2-methylpyrimidin-4-yl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-12(2)15-11-20(16-6-8-18-13(3)19-16)9-7-17(22)21(15)10-14-4-5-14/h6,8,12,14-15H,4-5,7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXXBFXWQLHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(=O)N(C(C2)C(C)C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-YL)-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({3-[(2-propylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5292851.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)

![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile](/img/structure/B5292912.png)

![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)